Salicylic acid, 3,5-diallyl-, methyl ester
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Overview
Description
Salicylic acid, 3,5-diallyl-, methyl ester is an organic compound derived from salicylic acid. It is a methyl ester derivative, which means it has a methyl group attached to the ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, 3,5-diallyl-, methyl ester typically involves the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions
Salicylic acid, 3,5-diallyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and other derivatives.
Scientific Research Applications
Salicylic acid, 3,5-diallyl-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug formulations and therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of salicylic acid, 3,5-diallyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate:
Acetylsalicylic acid:
Salicylic acid: The parent compound, widely used in various applications.
Uniqueness
Salicylic acid, 3,5-diallyl-, methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
92252-07-8 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl 2-hydroxy-3,5-bis(prop-2-enyl)benzoate |
InChI |
InChI=1S/C14H16O3/c1-4-6-10-8-11(7-5-2)13(15)12(9-10)14(16)17-3/h4-5,8-9,15H,1-2,6-7H2,3H3 |
InChI Key |
IMRNLNZFQISVPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)CC=C)CC=C |
Origin of Product |
United States |
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